1-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
Overview
Description
1-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that features a thiophene ring, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the piperazine ring. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Formation of the Piperidine Ring: This can be synthesized through hydrogenation of pyridine derivatives.
Formation of the Piperazine Ring: This can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
1-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **1-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
- 1-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
- 1-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a thiophene ring, piperidine ring, and piperazine ring, along with the trifluoromethyl group, makes it a valuable compound for various applications.
Properties
IUPAC Name |
[1-(thiophene-2-carbonyl)piperidin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O2S/c23-22(24,25)17-3-1-4-18(15-17)26-10-12-28(13-11-26)20(29)16-6-8-27(9-7-16)21(30)19-5-2-14-31-19/h1-5,14-16H,6-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGIKZIVSWAOOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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